(-)-Anaferine

Description

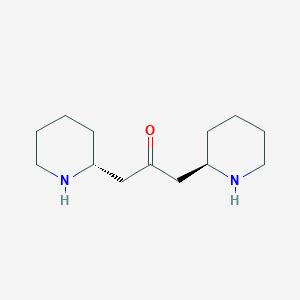

Structure

3D Structure

Propriétés

Numéro CAS |

19519-55-2 |

|---|---|

Formule moléculaire |

C13H24N2O |

Poids moléculaire |

224.34 g/mol |

Nom IUPAC |

1,3-bis[(2R)-piperidin-2-yl]propan-2-one |

InChI |

InChI=1S/C13H24N2O/c16-13(9-11-5-1-3-7-14-11)10-12-6-2-4-8-15-12/h11-12,14-15H,1-10H2/t11-,12-/m1/s1 |

Clé InChI |

JFMCQBGTUJUOAB-VXGBXAGGSA-N |

SMILES |

C1CCNC(C1)CC(=O)CC2CCCCN2 |

SMILES isomérique |

C1CCN[C@H](C1)CC(=O)C[C@H]2CCCCN2 |

SMILES canonique |

C1CCNC(C1)CC(=O)CC2CCCCN2 |

Origine du produit |

United States |

Foundational & Exploratory

The Natural Provenance of (-)-Anaferine: A Technical Guide

(-)-Anaferine is a C2-symmetrical bis-piperidine alkaloid recognized for its presence in medicinal plants and its potential pharmacological applications. This technical guide provides an in-depth overview of its primary natural source, quantitative distribution, biosynthesis, and established protocols for its isolation and analysis, tailored for researchers, scientists, and professionals in drug development.

Natural Sources and Distribution

The principal natural source of this compound is the plant Withania somnifera (L.) Dunal, commonly known as Ashwagandha or Indian ginseng.[1][2][3] This plant is a cornerstone of traditional Ayurvedic medicine and belongs to the Solanaceae family.[4][5] this compound is one of many alkaloids found in W. somnifera, co-occurring with other piperidine alkaloids like anahygrine and cuscohygrine, as well as a diverse group of steroidal lactones known as withanolides.[1] The diastereomeric mixture of anaferine was first isolated from the root extract of Withania somnifera in 1962.[2][3] Besides W. somnifera, this compound has also been reported in Averrhoa bilimbi.[6]

The alkaloid is distributed throughout the plant, primarily in the roots and leaves.[1][4] While comprehensive quantitative data for this compound is limited, studies on the total alkaloid content of W. somnifera provide valuable context for its abundance.

Data Presentation: Quantitative Analysis of Alkaloids in Withania somnifera

While specific quantitative analysis for this compound is not extensively documented, the table below summarizes the reported concentrations of total alkaloids and a related compound in various parts of the plant. This data is crucial for selecting plant material for extraction.

| Constituent | Plant Part | Concentration (% Dry Weight) | Geographic Origin/Notes |

| Total Alkaloids | Roots | 0.13% - 0.31% | Indian chemotypes[4] |

| Total Alkaloids | Roots | Up to 4.3% | Varies between different regions/countries |

| "Aferine" | Leaves & Roots | 0.16% | Note: "Aferine" is likely a reference to anaferine[4] |

Biosynthesis of this compound

This compound is a piperidine alkaloid, a class of compounds biosynthetically derived from the amino acid L-lysine.[7][8] The proposed biosynthetic pathway involves the formation of a key intermediate, Δ¹-piperideine, which then likely undergoes a dimerization and subsequent modification to yield the final anaferine structure. The entire process originates from primary metabolism.[8]

The pathway begins with the decarboxylation of L-lysine by the enzyme lysine decarboxylase (LDC), which utilizes pyridoxal phosphate (PLP) as a cofactor, to produce cadaverine.[7][9] Subsequently, a copper-containing diamine oxidase catalyzes the oxidative deamination of cadaverine to form 5-aminopentanal.[7] This amino aldehyde spontaneously undergoes intramolecular cyclization via Schiff base formation to yield the cyclic imine, Δ¹-piperideine.[7][8] The formation of the bis-piperidine structure of anaferine is proposed to occur through the dimerization of two Δ¹-piperideine precursor units.

Experimental Protocols

Protocol for Extraction and Isolation of Alkaloids from Withania somnifera

This protocol is a generalized procedure based on standard methods for alkaloid extraction, specifically adaptable for isolating this compound.[10] It employs an acid-base extraction technique to selectively separate the basic alkaloids from other neutral and acidic phytoconstituents.

1. Material Preparation:

-

Air-dry the roots of Withania somnifera in the shade to prevent degradation of thermolabile compounds.

-

Grind the dried roots into a fine powder to maximize the surface area for solvent extraction.

2. Maceration and Extraction:

-

Soak the powdered root material (e.g., 500 g) in an acidic aqueous solution (e.g., 2.5 L of 0.5% sulfuric acid) for 24-48 hours. This converts the alkaloids into their water-soluble salt forms.

-

Filter the mixture to separate the plant debris from the acidic extract. Repeat the extraction on the residue to ensure complete recovery.

3. Acid-Base Partitioning:

-

Combine the acidic aqueous filtrates.

-

Basify the solution by slowly adding a base (e.g., concentrated ammonium hydroxide) until the pH reaches approximately 9-10. This converts the alkaloid salts back to their free-base form, which are generally less soluble in water and more soluble in organic solvents.

-

Perform a liquid-liquid extraction by transferring the basified aqueous solution to a separatory funnel and extracting multiple times with an immiscible organic solvent like chloroform or a chloroform-methanol mixture.[10] The free-base alkaloids will partition into the organic layer.

4. Purification:

-

Pool the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude alkaloid mixture.

-

Subject the crude extract to column chromatography for purification. A silica gel stationary phase is typically used.

-

Elute the column with a gradient solvent system, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding methanol (e.g., Chloroform:Methanol 98:2, 95:5, etc.).[11]

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound by comparing with a known standard.

5. Characterization:

-

Combine the pure fractions containing this compound and evaporate the solvent.

-

Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and High-Performance Liquid Chromatography (HPLC).[11]

References

- 1. benchchem.com [benchchem.com]

- 2. Total Synthesis of (–)-Anaferine: A Further Ramification in a Diversity-Oriented Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total Synthesis of (–)-Anaferine: A Further Ramification in a Diversity-Oriented Approach [mdpi.com]

- 4. Extraction of Bioactive Compounds From Withania somnifera: The Biological Activities and Potential Application in the Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of withaferin a content of root, stem and leaf extracts of withania somnifera (l) dunal collected in Kenya [erepository.uonbi.ac.ke]

- 6. Biosynthesis of the piperidine nucleus. The mode of incorporation of lysine into pipecolic acid and into piperidine alkaloids. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ijprajournal.com [ijprajournal.com]

- 11. ijpbs.com [ijpbs.com]

(-)-Anaferine: A Historical and Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Anaferine, a C2-symmetrical bis-piperidine alkaloid, represents a significant phytochemical constituent of Withania somnifera (L.) Dunal, a plant with a rich history in Ayurvedic medicine. This document provides an in-depth technical overview of the historical discovery and isolation of this compound. It details the initial phytochemical screenings in the mid-20th century, the first successful isolation of the diastereomeric mixture in 1962, and the subsequent structural elucidation and determination of the absolute stereochemistry of the (-)-enantiomer in 1964. This guide furnishes detailed experimental protocols derived from seminal publications, quantitative data from early studies, and visualizations of the isolation workflow and chemical structure to serve as a comprehensive resource for researchers in natural product chemistry and drug development.

Introduction

The journey of this compound's discovery is rooted in the early phytochemical exploration of Withania somnifera, commonly known as Ashwagandha. Initial investigations between the 1930s and 1950s led to the documentation of crude alkaloid fractions, termed "somniferine" and "pseudowithanine," though the specific characterization of their components remained elusive. It was not until the 1960s that anaferine was isolated as a distinct chemical entity and its structure began to be unraveled.

The First Isolation (1962)

The first successful isolation of a diastereomeric mixture of anaferine was reported in 1962 from the root extract of Withania somnifera. This seminal work laid the foundation for future investigations into its stereochemistry and biological activity.

Experimental Protocol: Initial Isolation of Anaferine Diastereomeric Mixture

The following protocol is based on the initial isolation procedures for alkaloids from Withania somnifera roots in that era.

1. Extraction:

- Dried and powdered roots of Withania somnifera were subjected to exhaustive extraction with 95% ethanol at room temperature.

- The ethanolic extract was concentrated under reduced pressure to yield a viscous residue.

2. Acid-Base Partitioning:

- The residue was acidified with 2N hydrochloric acid and filtered to remove non-alkaloidal matter.

- The acidic aqueous solution was then made alkaline with a 10% sodium hydroxide solution.

- The liberated free alkaloids were extracted with chloroform.

3. Purification:

- The chloroform extract was washed with water, dried over anhydrous sodium sulfate, and concentrated to give the crude total alkaloids.

- The crude alkaloid mixture was then subjected to column chromatography over alumina.

- Elution with a gradient of petroleum ether and chloroform, followed by chloroform and methanol, was employed to separate the different alkaloidal fractions.

- The fractions containing the anaferine diastereomeric mixture were identified by thin-layer chromatography.

4. Crystallization:

- The enriched fractions were concentrated, and the diastereomeric mixture of anaferine was crystallized from a suitable solvent system, such as acetone-petroleum ether, to yield a crystalline solid.

Structural Elucidation and Determination of Absolute Configuration (1964)

A significant breakthrough occurred in 1964 with the structural elucidation of anaferine and the determination of the absolute configuration of its enantiomers. Through classical chemical degradation and the application of Optical Rotatory Dispersion (ORD), this compound was identified as the (R,R)-enantiomer.

Structural Determination

The structure of anaferine

chemical structure of (-)-Anaferine alkaloid

An In-depth Technical Guide to the Chemical Structure of (-)-Anaferine

Introduction

This compound is a naturally occurring bis-piperidine alkaloid found primarily in the roots of Withania somnifera, a plant widely used in traditional Ayurvedic medicine.[1][2] It belongs to a class of nitrogen-containing compounds known for a wide range of biological activities.[2][3] Structurally, this compound is characterized by a C2-symmetrical framework where two piperidine rings are connected by a 2-propanone bridge.[2][4] This unique structure, specifically the (R,R)-enantiomer, has garnered interest in the scientific community for its potential pharmacological applications, including neuroprotective and anti-inflammatory properties.[1][3] This guide provides a detailed overview of its chemical structure, supported by spectroscopic data and synthetic methodologies.

Core Chemical Structure and Properties

The fundamental structure of this compound consists of two (2R)-piperidin-2-yl groups linked at their 2-positions by a three-carbon chain containing a central ketone.[5] This arrangement results in the systematic IUPAC name 1,3-bis[(2R)-piperidin-2-yl]propan-2-one.[3][5] The molecule's stereochemistry is critical to its identity, with the naturally occurring levorotatory form designated as this compound corresponding to the (R,R) configuration.[1]

Table 1: Chemical Identifiers and Properties of this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 1,3-bis[(2R)-piperidin-2-yl]propan-2-one | [3][5] |

| CAS Number | 19519-55-2 | [3][5] |

| Molecular Formula | C₁₃H₂₄N₂O | [3][4][5] |

| Molecular Weight | 224.34 g/mol | [3][5] |

| Canonical SMILES | C1CCNC(C1)CC(=O)CC2CCCCN2 | [3] |

| Isomeric SMILES | C1CCN--INVALID-LINK--CC(=O)C[C@H]2CCCCN2 | [3] |

| InChI Key | JFMCQBGTUJUOAB-VXGBXAGGSA-N |[3] |

Caption: Schematic of this compound's structure highlighting key functional groups.

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound has been confirmed through modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The data presented below corresponds to the dihydrochloride salt of synthetically produced this compound.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the molecule's C2 symmetry, the number of unique signals is halved.[4]

Table 2: ¹H and ¹³C NMR Data for this compound Dihydrochloride in CD₃OD

| Position | ¹H Chemical Shift (δ/ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ/ppm) |

|---|---|---|---|---|

| Piperidine Rings | ||||

| 2, 2' | 3.50−3.61 | m | 2 H | 52.3 (2 CH) |

| 6, 6' | 3.32−3.40 | m | 2 H | 44.8 (2 CH₂) |

| 3, 3' / 5, 5' | 1.82−1.95 | m | 6 H | 28.3 (2 CH₂) / 21.6 (2 CH₂) |

| 4, 4' | 1.00−1.74 | m | 6 H | 22.0 (2 CH₂) |

| Propanone Linker | ||||

| 1, 3 | 2.88−3.05 | m | 4 H (total) | 44.7 (2 CH₂) |

| 2 (C=O) | - | - | - | 205.0 |

Data sourced from Bonandi et al. (2020)[4]

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the molecular weight of the compound.

Table 3: ESI-MS Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [C₁₃H₂₄N₂O + H]⁺ | 224.19 | 224.31 |

Data sourced from Bonandi et al. (2020)[4]

Experimental Protocols

The characterization of this compound relies on standard analytical chemistry techniques. The following protocols are based on the methods reported in the total synthesis of the alkaloid.[4]

General Analytical Methods

Reagents and solvents are typically purchased from commercial suppliers and used without further purification unless specified. Reactions are monitored by thin-layer chromatography (TLC) on silica gel plates, with visualization under UV light (254 nm) or by chemical staining. Purification is commonly achieved via flash chromatography on silica gel.[4]

NMR Spectroscopy Protocol

-

Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.[4]

-

Sample Preparation : Samples are dissolved in a deuterated solvent, such as deuterated methanol (CD₃OD).[4]

-

Internal Standard : Tetramethylsilane (TMS) is used as an internal standard, and chemical shifts (δ) are reported in parts per million (ppm) relative to its signal.[4]

-

Data Reporting :

Mass Spectrometry Protocol

-

Instrumentation : Mass spectra are recorded on a Q-Tof micro mass spectrometer.[4]

-

Ionization Technique : Electrospray Ionization (ESI) is utilized, which is a soft ionization technique suitable for analyzing relatively large and polar molecules like alkaloids without significant fragmentation.[4]

-

Data Analysis : The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is determined to confirm the molecular weight.[4]

Synthesis and Potential Biological Interactions

The total synthesis of this compound provides a workflow that is crucial for producing the compound for research and confirming its structure.

Caption: A simplified workflow for the total synthesis of this compound.[4][6]

While the precise molecular mechanisms of this compound are still under investigation, preliminary research suggests it may contribute to the neuroprotective and anti-inflammatory effects of Withania somnifera extracts.[3]

Caption: Potential biological interaction pathways suggested for this compound.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Buy this compound (EVT-1191702) | 19519-55-2 [evitachem.com]

- 4. Total Synthesis of (–)-Anaferine: A Further Ramification in a Diversity-Oriented Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C13H24N2O | CID 443143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Total Synthesis of this compound: A Further Ramification in a Diversity-Oriented Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereochemistry and Absolute Configuration of (-)-Anaferine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Anaferine, a bis-piperidine alkaloid naturally occurring in Withania somnifera, has garnered interest for its potential neuroprotective properties. A critical aspect of its chemical characterization and potential therapeutic development lies in the precise understanding of its three-dimensional structure. This technical guide provides a comprehensive overview of the stereochemistry and the determination of the absolute configuration of this compound. The established absolute configuration of the naturally occurring (-)-enantiomer is (2R, 2'R). This was determined through a combination of total synthesis and chiroptical methods, specifically Optical Rotatory Dispersion (ORD). This guide summarizes the key quantitative data, details the experimental protocols for its synthesis, and illustrates the logical workflow for the determination of its absolute stereochemistry.

Absolute Configuration of this compound

The natural product this compound is a C2-symmetrical molecule containing two stereogenic centers at the 2 and 2' positions of the piperidine rings. The absolute configuration of this compound has been determined to be (R,R).[1] Conversely, its synthetic enantiomer, (+)-anaferine, possesses the (S,S) configuration.[1] This assignment was established through stereoselective total synthesis and confirmed by Optical Rotatory Dispersion (ORD) analysis.[1]

Quantitative Stereochemical Data

The primary quantitative data supporting the stereochemical assignment of this compound and its synthetic precursors is derived from specific rotation measurements. These values, obtained during a recent total synthesis, are crucial for characterizing the enantiomeric purity and confirming the identity of the synthesized compounds.

| Compound | Specific Rotation [α]D20 | Conditions |

| This compound dihydrochloride | -47.9° | c = 0.65, MeOH/H₂O = 1:1 |

| Precursor 17 (Boc-protected anaferine) | +19.9° | c = 0.77, CHCl₃ |

| Precursor 16 | +43.3° | c = 0.53, CHCl₃ |

Table 1: Specific Rotation Data for this compound and Key Synthetic Intermediates. Data sourced from Bonandi et al., 2020.[1]

Experimental Protocols

The determination of the absolute configuration of this compound is intrinsically linked to its stereoselective synthesis. The following is a summary of the key experimental procedures involved.

Total Synthesis of this compound

The stereoselective synthesis of this compound was achieved in 13 steps with an overall yield of 9%, starting from commercially available 2-piperidine ethanol.[1] The full synthetic route is detailed in the work by Bonandi et al. (2020). A crucial step in controlling the stereochemistry is an asymmetric Brown allylation.

Key Synthetic Steps:

-

Protection and Oxidation: The synthesis commences with the protection of the piperidine nitrogen of 2-piperidine ethanol, followed by oxidation of the primary alcohol to the corresponding aldehyde.

-

Asymmetric Allylation: A key stereochemistry-inducing step involves the asymmetric allylation of the aldehyde using (-)-B-allyldiisopinocampheylborane to introduce the desired chirality.

-

Functional Group Manipulations: A series of reactions are then carried out to elaborate the side chain, including silyl ether protection, ozonolysis, and Wittig reaction.

-

Ring-Closing Metathesis: The second piperidine ring is constructed via a ring-closing metathesis reaction.

-

Reduction and Deprotection: Finally, reduction of a lactam intermediate and removal of the protecting groups yields this compound, which is isolated as its dihydrochloride salt.

Determination of Absolute Configuration by Optical Rotatory Dispersion (ORD)

While the specific ORD curve and detailed experimental parameters for the original determination are found in older literature, a general protocol for such an analysis would involve the following:

Instrumentation: A spectropolarimeter capable of measuring optical rotation across a range of wavelengths (typically from the visible region down to the UV region) is required.

Sample Preparation:

-

A pure sample of the analyte, in this case, this compound, is dissolved in a suitable spectroscopic-grade solvent (e.g., methanol, chloroform) to a known concentration.

-

The solution is placed in a sample cell of a defined path length.

Data Acquisition:

-

The optical rotation of the sample is measured at various wavelengths across the desired spectral range.

-

The data is plotted as specific rotation [α] versus wavelength (λ).

Interpretation:

-

The resulting ORD curve is analyzed. For molecules with a chromophore that absorbs in the measured range, the curve will exhibit a "Cotton effect," characterized by a peak and a trough.

-

The sign of the Cotton effect (positive or negative) and the shape of the curve are compared to those of known compounds or correlated with established empirical rules (e.g., the Octant Rule for ketones) to assign the absolute configuration of the stereocenters. For this compound, the negative sign of the Cotton effect in its ORD curve was correlated to the (R,R) configuration.

Visualization of the Stereochemical Determination Workflow

The following diagram illustrates the logical flow from the synthesis of this compound to the determination of its absolute configuration.

Caption: Workflow for the determination of the absolute configuration of this compound.

Conclusion

The absolute stereochemistry of this compound is unequivocally established as (R,R) through a combination of stereoselective total synthesis and chiroptical analysis. The quantitative specific rotation data serves as a crucial parameter for the identification and characterization of this natural product and its synthetic intermediates. The detailed synthetic protocols enable the preparation of enantiomerically pure this compound, which is essential for further pharmacological studies and potential drug development. The logical workflow, from synthesis to spectroscopic analysis, provides a clear pathway for the unambiguous determination of the absolute configuration of complex chiral molecules.

References

The Core of Alkaloid Production in Ashwagandha: A Technical Guide to the Biosynthesis of Bis-Piperidine Alkaloids in Withania somnifera

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withania somnifera, commonly known as Ashwagandha, is a cornerstone of Ayurvedic medicine, revered for its vast therapeutic properties. While the steroidal lactones known as withanolides have been the focus of extensive research, the plant also produces a diverse array of alkaloids, including the structurally unique bis-piperidine alkaloids. This technical guide provides an in-depth exploration of the biosynthesis of these complex nitrogenous compounds, with a particular focus on anaferine, a prominent bis-piperidine alkaloid found in W. somnifera. Drawing upon established principles of alkaloid biosynthesis and specific tracer studies conducted on this species, this document outlines the putative metabolic pathways, precursor molecules, and key enzymatic steps involved. Experimental methodologies for the elucidation of these pathways are detailed, and available quantitative data are presented to provide a comprehensive resource for researchers in phytochemistry, metabolic engineering, and drug discovery.

Introduction: The Divergent Alkaloid Landscape of Withania somnifera

Withania somnifera synthesizes a rich spectrum of secondary metabolites, which are broadly classified into two major chemotypes: the well-documented withanolides and a diverse family of alkaloids. The total alkaloid content in the roots of W. somnifera can range from 0.13% to 0.31% of dry weight, with some regional variations reportedly reaching as high as 4.3%. Among these are the bis-piperidine alkaloids, characterized by the presence of two piperidine rings. A notable example isolated from the roots of W. somnifera is anaferine, a C2-symmetrical molecule where two piperidine rings are linked by a 2-propanone bridge. Understanding the biosynthetic origin of these complex molecules is crucial for harnessing their potential pharmacological activities and for the metabolic engineering of this important medicinal plant.

The Putative Biosynthetic Pathway of Bis-Piperidine Alkaloids

The biosynthesis of bis-piperidine alkaloids in Withania somnifera, such as anaferine, is a fascinating example of the convergence of amino acid and fatty acid metabolism. While the specific enzymes native to W. somnifera have yet to be isolated and characterized, tracer studies have unequivocally demonstrated that the piperidine rings are derived from the amino acid L-lysine , and the three-carbon bridge of anaferine originates from acetate . The monomeric piperidine alkaloid, isopelletierine , has been identified as a key intermediate in this pathway.

Formation of the Piperidine Ring from L-Lysine

The biosynthesis of the piperidine ring is a conserved pathway in many plant species. The initial steps involve the conversion of L-lysine to Δ¹-piperideine, the immediate precursor to the piperidine moiety.

-

Decarboxylation of L-Lysine: The pathway commences with the decarboxylation of L-lysine to produce cadaverine. This reaction is catalyzed by the enzyme lysine decarboxylase (LDC) , a pyridoxal phosphate (PLP)-dependent enzyme.

-

Oxidative Deamination of Cadaverine: Cadaverine then undergoes oxidative deamination, a reaction catalyzed by a copper-containing amine oxidase . This enzymatic step converts cadaverine into 5-aminopentanal.

-

Spontaneous Cyclization: 5-aminopentanal is unstable and spontaneously cyclizes through the formation of a Schiff base to yield Δ¹-piperideine .

Contribution of Acetate to the Isopelletierine Backbone

The formation of isopelletierine, the monomeric precursor to anaferine, requires the condensation of Δ¹-piperideine with a three-carbon unit derived from acetate.

-

Activation of Acetate: Acetate is activated to malonyl-CoA in a reaction catalyzed by acetyl-CoA carboxylase (ACC) . Malonyl-CoA serves as a key building block in fatty acid synthesis and various other biosynthetic pathways.

-

Condensation and Decarboxylation: It is proposed that Δ¹-piperideine undergoes a Mannich-like condensation with a derivative of malonyl-CoA, likely acetoacetyl-CoA (formed from the condensation of two acetyl-CoA molecules). Subsequent decarboxylation and other modifications would lead to the formation of isopelletierine .

Dimerization to Form Anaferine

The final step in the proposed pathway is the dimerization of two molecules of isopelletierine to form the bis-piperidine alkaloid, anaferine. The exact mechanism of this dimerization in W. somnifera is not yet elucidated but is likely an enzyme-mediated condensation reaction.

Quantitative Data

While specific data on the kinetics and efficiency of the biosynthetic pathway for bis-piperidine alkaloids in W. somnifera are limited, the overall alkaloid content provides a basis for understanding the metabolic investment in these compounds.

| Compound Class | Plant Part | Concentration Range (% Dry Weight) | Reference |

| Total Alkaloids | Roots | 0.13 - 0.31 (up to 4.3 in some ecotypes) | General literature |

| Anaferine | Roots | Not individually quantified in biosynthetic studies | - |

| Isopelletierine | Roots | Not individually quantified in biosynthetic studies | - |

Table 1: Reported concentration of alkaloids in Withania somnifera.

Experimental Protocols

The elucidation of the anaferine biosynthetic pathway has relied on tracer experiments using isotopically labeled precursors. Below are generalized protocols for such studies, as well as for the extraction and analysis of the target alkaloids.

General Protocol for Isotopic Labeling Studies

This protocol outlines the fundamental steps for conducting feeding experiments with stable or radioactive isotopes to trace the metabolic fate of precursors.

Protocol for Extraction of Bis-Piperidine Alkaloids

This protocol is a generalized method for the extraction of alkaloids from W. somnifera root material.

-

Plant Material Preparation: Air-dried roots of W. somnifera are finely powdered.

-

Maceration: The powdered root material is macerated in a suitable solvent, such as methanol or a hydroalcoholic mixture, for 24-48 hours at room temperature with occasional shaking.

-

Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Partitioning:

-

The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble.

-

This aqueous solution is then washed with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove neutral and acidic compounds.

-

The pH of the aqueous layer is then adjusted to alkaline (pH 9-10) with a base (e.g., ammonium hydroxide) to deprotonate the alkaloids.

-

The free-base alkaloids are then extracted into a non-polar organic solvent (e.g., chloroform or dichloromethane).

-

-

Drying and Concentration: The organic layer containing the alkaloids is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the total alkaloid fraction.

Protocol for Analytical Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the identification and quantification of anaferine and isopelletierine.

-

Sample Preparation: The total alkaloid extract is dissolved in a suitable solvent (e.g., methanol). An internal standard may be added for accurate quantification.

-

GC-MS Analysis:

-

Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).

-

Injection: A small volume of the sample is injected in split or splitless mode.

-

Temperature Program: A temperature gradient is used to separate the components of the mixture.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

-

Data Analysis: The identification of anaferine and isopelletierine is based on their retention times and mass spectra compared to authentic standards. Quantification is achieved by integrating the peak areas and comparing them to a calibration curve of the standard compounds.

Future Perspectives and Research Directions

The biosynthesis of bis-piperidine alkaloids in Withania somnifera presents several exciting avenues for future research:

-

Enzyme Discovery and Characterization: The isolation and functional characterization of the key enzymes in the anaferine biosynthetic pathway, particularly lysine decarboxylase, the amine oxidase, and the condensing enzymes, are critical next steps. This will allow for a definitive elucidation of the pathway.

-

Metabolic Engineering: With a complete understanding of the biosynthetic pathway and its regulatory mechanisms, metabolic engineering strategies can be employed to enhance the production of specific bis-piperidine alkaloids with desirable pharmacological properties.

-

Regulatory Networks: Investigating the transcriptional regulation of the biosynthetic genes will provide insights into how the production of these alkaloids is controlled in response to developmental and environmental cues.

Conclusion

The biosynthesis of bis-piperidine alkaloids in Withania somnifera is a testament to the complex and sophisticated metabolic capabilities of this revered medicinal plant. While the foundational precursors, lysine and acetate, and a key intermediate, isopelletierine, have been identified, the detailed enzymatic machinery remains a fertile ground for discovery. The protocols and pathways outlined in this guide provide a framework for further research into this intriguing class of natural products, with the ultimate goal of unlocking their full therapeutic potential.

The Enigmatic Role of (-)-Anaferine in Neurodegeneration: A Call for Empirical Investigation

While the quest for novel therapeutics against neurodegenerative diseases has led researchers to explore a vast array of natural compounds, the specific mechanism of action of (-)-Anaferine, a bis-piperidine alkaloid from Withania somnifera, remains largely uncharted territory in preclinical neurodegenerative disease models. Despite computational studies hinting at its therapeutic potential, a significant gap exists in the scientific literature regarding its empirical validation through in vitro and in vivo experimental data. This guide addresses the current state of knowledge, highlighting the speculative nature of this compound's role and contrasting it with the more extensively studied neuroprotective alkaloids from the same plant.

Currently, information on the neuroprotective mechanism of this compound is sparse and primarily derived from computational, or in silico, analyses. One such study predicts that this compound may act as an agonist for neuronal nicotinic acetylcholine receptors (nAChRs).[1] Agonism of nAChRs is a known therapeutic strategy for neurodegenerative disorders, as it can enhance communication between neurons.[1] This suggests a potential pathway by which this compound could exert neuroprotective effects. Additionally, some commercial suppliers of this compound suggest it may have neuroprotective and anti-inflammatory properties, possibly through the modulation of GABAergic activity and inhibition of pro-inflammatory cytokines, though these claims are not substantiated by peer-reviewed experimental studies in the context of neurodegenerative diseases.

Contrasting with Other Alkaloids from Withania somnifera

In stark contrast to the limited data on this compound, other phytochemicals from Withania somnifera, commonly known as Ashwagandha, have been more extensively studied for their neuroprotective properties.[2][3][4][5] Notably, withanolides such as Withaferin A and withanone have demonstrated potential in various neurodegenerative disease models.[2] It is crucial to emphasize that the mechanisms of these compounds are not interchangeable with that of this compound and are presented here for contextual understanding of the therapeutic potential of Withania somnifera.

The neuroprotective effects of Withania somnifera extracts and its active constituents like withanolides are attributed to a range of activities, including:

-

Anti-oxidant properties [2]

-

Regulation of anti-oxidant enzymes [2]

-

Clearance of amyloid-beta (Aβ) [2]

-

Modulation of calcium influx [2]

-

Promotion of neurite outgrowth [2]

-

Reduction of lipid peroxidation [2]

-

Anti-inflammatory effects [2]

For instance, in models of Alzheimer's disease, extracts of Withania somnifera have been shown to block the formation of Aβ plaques and increase acetylcholine levels.[1] Withaferin A, a prominent withanolide, has been found to inhibit Aβ production and may enhance its clearance from the brain.[6]

The Path Forward: A Need for Experimental Validation

The current body of scientific literature underscores a significant knowledge gap concerning the mechanism of action of this compound in neurodegenerative diseases. While in silico studies provide a promising starting point, they are not a substitute for rigorous experimental validation. To ascertain the true therapeutic potential of this compound, future research should focus on:

-

In vitro studies: Utilizing neuronal cell cultures to investigate the effects of this compound on key pathological markers of neurodegenerative diseases, such as Aβ aggregation, tau phosphorylation, oxidative stress, and neuroinflammation.

-

In vivo studies: Employing animal models of Alzheimer's, Parkinson's, and other neurodegenerative diseases to assess the impact of this compound on cognitive and motor functions, as well as its ability to modulate underlying neuropathology.

-

Pharmacokinetic and pharmacodynamic studies: Determining the bioavailability, blood-brain barrier permeability, and dose-response relationships of this compound.

Without such dedicated research, the role of this compound in the context of neurodegenerative diseases remains speculative. The scientific community awaits empirical data to move this potentially valuable natural compound from computational prediction to evidence-based therapeutic consideration.

Due to the lack of specific experimental data for this compound, the creation of detailed tables summarizing quantitative data and comprehensive experimental protocols, as initially requested, is not feasible at this time. The information provided herein represents the extent of the currently available scientific literature.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Withania somnifera (L.) Dunal, a Potential Source of Phytochemicals for Treating Neurodegenerative Diseases: A Systematic Review [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. eurekaselect.com [eurekaselect.com]

- 6. scholarworks.moreheadstate.edu [scholarworks.moreheadstate.edu]

Potential Therapeutic Targets of (-)-Anaferine: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Promising Bis-piperidine Alkaloid from Withania somnifera

Executive Summary

(-)-Anaferine, a characteristic bis-piperidine alkaloid isolated from the medicinal plant Withania somnifera (Ashwagandha), has been associated with the plant's renowned neuroprotective and anti-inflammatory properties. Despite its long-standing recognition as a constituent of a key Ayurvedic remedy, dedicated research into its specific molecular targets and mechanisms of action remains surprisingly limited. This technical guide synthesizes the current, albeit sparse, scientific understanding of this compound's potential therapeutic targets. It aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the existing evidence, highlight significant knowledge gaps, and propose future research directions. While quantitative data on the direct molecular interactions of this compound are largely absent in publicly available literature, this document outlines the hypothesized targets and provides detailed experimental protocols that can be employed to elucidate its therapeutic potential.

Introduction to this compound

This compound is a C2-symmetrical alkaloid featuring two piperidine rings linked by a 2-propanone bridge.[1] It is one of the bioactive compounds found in Withania somnifera, a plant with a rich history in traditional medicine for treating a variety of ailments, including those related to stress, inflammation, and cognitive decline.[1] The therapeutic potential of the whole plant extract is well-documented, but the specific contributions of its individual components, such as this compound, are less understood. This guide focuses on collating the available information specifically on this compound and its potential as a lead compound for novel therapeutics.

Hypothesized Therapeutic Targets and Mechanisms of Action

The current understanding of this compound's therapeutic targets is primarily based on general observations from studies on Withania somnifera extracts and the known pharmacology of similar alkaloid structures. The primary areas of therapeutic interest are neuroprotection and anti-inflammation.

Neuroprotective Effects: Modulation of Neurotransmitter Systems

It is believed that this compound may exert neuroprotective effects by modulating neurotransmitter systems, particularly the GABAergic and glutamatergic pathways.[2]

-

GABAergic System Modulation: There are suggestions that this compound may modulate the activity of gamma-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[2] Enhanced GABAergic signaling can lead to calming and neuroprotective effects. The specific nature of this interaction (e.g., direct agonism, allosteric modulation) has not been experimentally determined.

-

NMDA Receptor Antagonism: Preliminary in silico studies have suggested that anaferine, along with other phytochemicals from Withania somnifera, may act as an antagonist at the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. Overactivation of NMDA receptors is implicated in excitotoxicity and neuronal cell death in various neurodegenerative conditions. By potentially blocking these receptors, this compound could offer a neuroprotective effect.

The logical relationship for the proposed neuroprotective action is visualized below.

Anti-inflammatory Properties: Cytokine Inhibition

This compound is also suggested to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokine production.[2] Cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) are key mediators of the inflammatory response. Inhibition of these signaling molecules is a common strategy for anti-inflammatory drug development. However, no specific studies have been published that provide quantitative data (e.g., IC50 values) for the inhibition of these cytokines by isolated this compound.

A simplified signaling pathway for the hypothesized anti-inflammatory action is depicted below.

Quantitative Data Summary

A thorough review of the existing scientific literature reveals a significant lack of quantitative data regarding the therapeutic targets of this compound. Key metrics such as binding affinities (Kd), inhibition constants (Ki), and half-maximal inhibitory concentrations (IC50) for specific molecular targets have not been reported. The following table highlights the areas where quantitative data is needed.

| Potential Target | Parameter | Value for this compound | Reference |

| GABAA Receptor | Binding Affinity (Kd/Ki) | Not Reported | - |

| GABAA Receptor | Functional Activity (EC50/IC50) | Not Reported | - |

| NMDA Receptor (GluN2B) | Binding Affinity (Kd/Ki) | Not Reported | - |

| NMDA Receptor (GluN2B) | Functional Activity (IC50) | Not Reported | - |

| TNF-α Production | Inhibition (IC50) | Not Reported | - |

| IL-1β Production | Inhibition (IC50) | Not Reported | - |

| IL-6 Production | Inhibition (IC50) | Not Reported | - |

Detailed Experimental Protocols for Target Validation

To address the current knowledge gaps, a systematic investigation of this compound's interaction with its hypothesized targets is necessary. The following are detailed, standard experimental protocols that can be employed for this purpose.

Receptor Binding Assays

Objective: To determine the binding affinity of this compound for GABAA and NMDA receptors.

Methodology: Radioligand Binding Assay

-

Membrane Preparation:

-

Culture cell lines expressing the target receptor (e.g., HEK293 cells transfected with specific GABAA or NMDA receptor subunits) or use prepared rodent brain tissue homogenates (e.g., cortex for NMDA receptors, cerebellum for GABAA receptors).

-

Homogenize cells or tissue in an appropriate ice-cold buffer (e.g., Tris-HCl).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the prepared membranes, a specific radioligand for the target receptor (e.g., [3H]muscimol for GABAA receptors, [3H]MK-801 for the NMDA receptor channel site), and varying concentrations of unlabeled this compound.

-

To determine non-specific binding, include a set of wells with a high concentration of a known unlabeled ligand for the target receptor.

-

Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The general workflow for a receptor binding assay is illustrated below.

References

Preliminary In-Vitro Studies on the Bioactivity of (-)-Anaferine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Anaferine is a piperidine alkaloid found in the medicinal plant Withania somnifera (L.) Dunal, commonly known as Ashwagandha.[1] As a constituent of a plant with a long history of use in traditional Ayurvedic medicine for a wide range of ailments, including stress, inflammation, and neurological disorders, this compound has garnered interest for its potential pharmacological activities.[1][2] This technical guide provides an in-depth overview of the preliminary in-vitro studies on the bioactivity of this compound, focusing on its potential anti-inflammatory and neuroprotective effects. Due to the limited availability of studies on the isolated compound, this guide incorporates data from in-vitro studies of alkaloid-enriched extracts of Withania somnifera as a surrogate to infer the potential bioactivities of this compound and to provide a framework for future research.

Anti-Inflammatory Bioactivity

Preliminary evidence suggests that the alkaloid fraction of Withania somnifera, which includes this compound, possesses anti-inflammatory properties. In-vitro studies on alkaloid-enriched extracts have demonstrated the ability to modulate key inflammatory pathways.

Quantitative Data Summary

The following table summarizes the in-vitro anti-inflammatory activity of an alkaloid-enriched extract of Withania somnifera (WSA) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

| Biomarker | Assay | Test Substance | Concentration | Result | Reference |

| Nitric Oxide (NO) | Griess Assay | WSA | Not Specified | Inhibition of LPS-activated release | [3] |

| iNOS | Western Blot | WSA | Not Specified | Reduction of LPS-induced upregulation | [3] |

| COX-2 | Western Blot | WSA | Not Specified | Reduction of LPS-induced upregulation | [3] |

Experimental Protocol: In-Vitro Anti-Inflammatory Assay

This protocol details the methodology for assessing the anti-inflammatory effects of a test compound, such as this compound, on RAW 264.7 macrophage cells.

1. Cell Culture and Treatment:

-

RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cells are seeded in 96-well plates for viability and NO assays, and in 6-well plates for protein expression analysis.

-

After reaching 80% confluency, cells are treated with various concentrations of the test compound for 1 hour.

-

Subsequently, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

2. Cell Viability Assay (MTT Assay):

-

After treatment, the culture medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Cells are incubated for 4 hours at 37°C.

-

The MTT solution is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

-

The absorbance is measured at 570 nm using a microplate reader.

3. Nitric Oxide (NO) Assay (Griess Assay):

-

The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

-

100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm.

4. Western Blot Analysis for iNOS and COX-2 Expression:

-

Cells are lysed, and total protein is extracted.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In-vitro anti-inflammatory experimental workflow.

Neuroprotective Bioactivity (GABAergic)

The traditional use of Withania somnifera for neurological conditions suggests that its constituents may act on the central nervous system. In-vitro studies of aqueous extracts of Withania somnifera have shown activity on GABA receptors, indicating a potential mechanism for neuroprotective and anxiolytic effects.

Quantitative Data Summary

The following table summarizes the in-vitro GABAergic activity of an aqueous extract of Withania somnifera root (aqWS) on native rat brain GABAA channels and heterologously expressed GABAρ1 receptors in Xenopus oocytes.

| Receptor | Assay | Test Substance | EC50 | Emax (relative to GABA) | Reference |

| GABAA | Two-electrode voltage-clamp | aqWS | 4.7 mg/mL | Lower efficacy than GABA | [4][5] |

| GABAρ1 | Two-electrode voltage-clamp | aqWS | Not specified | Similar efficacy to GABA | [4][5] |

Experimental Protocol: In-Vitro GABAergic Activity Assay

This protocol outlines the methodology for assessing the GABAergic activity of a test compound, such as this compound, using the two-electrode voltage-clamp technique on Xenopus oocytes.

1. Oocyte Preparation:

-

Oocytes are surgically removed from anesthetized female Xenopus laevis.

-

The oocytes are defolliculated by treatment with collagenase.

-

For GABAA receptor studies, oocytes are microinjected with synaptosomes from rat brain cortex. For GABAρ1 receptor studies, oocytes are injected with cRNA encoding the human GABAρ1 subunit.

-

Injected oocytes are incubated for 2-4 days to allow for receptor expression.

2. Two-Electrode Voltage-Clamp Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a saline solution.

-

The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage clamping and the other for current recording.

-

The oocyte membrane potential is clamped at a holding potential of -70 mV.

3. Drug Application:

-

The test compound and GABA (as a positive control) are dissolved in the saline solution and applied to the oocyte via the perfusion system.

-

The inward current elicited by the application of the agonist is recorded.

-

To determine the EC50, a range of concentrations of the test compound is applied, and the resulting currents are measured.

-

To test for antagonism, the oocyte is co-perfused with the test compound and a known GABA receptor antagonist (e.g., bicuculline for GABAA receptors).

4. Data Analysis:

-

The peak amplitude of the inward current is measured for each concentration of the test compound.

-

The concentration-response data are fitted to a sigmoidal dose-response curve to determine the EC50 and Hill coefficient.

-

The maximal current elicited by the test compound is compared to that of GABA to determine relative efficacy.

Proposed GABAergic signaling pathway for this compound.

Conclusion

While direct in-vitro studies on the bioactivity of isolated this compound are limited, the available data from alkaloid-enriched extracts of Withania somnifera suggest that it may possess both anti-inflammatory and neuroprotective (GABAergic) properties. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound's pharmacological profile. Further research, utilizing these methodologies with the purified compound, is essential to fully elucidate its therapeutic potential and mechanism of action. Such studies will be crucial for the development of novel therapeutics based on this promising natural product.

References

- 1. Structure-Dependent Activity of Natural GABA(A) Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biodiversity, Biochemical Profiling, and Pharmaco-Commercial Applications of Withania somnifera: A Review | MDPI [mdpi.com]

- 3. Alkaloids in Withania somnifera (L.) Dunal Root Extract Contribute to Its Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct evidence for GABAergic activity of Withania somnifera on mammalian ionotropic GABAA and GABAρ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]

The Pharmacology of (-)-Anaferine: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Anaferine is a bis-piperidine alkaloid naturally occurring in Withania somnifera, a plant with a long history of use in traditional Ayurvedic medicine for its purported anti-inflammatory, anti-stress, and neuroprotective properties.[1][2] As a distinct chemical entity, this compound presents an opportunity for targeted pharmacological investigation, separate from the complex mixture of compounds found in whole plant extracts. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacology, outlines detailed experimental protocols for its further characterization, and presents a framework for its potential therapeutic development. While direct quantitative pharmacological data for this compound is not yet widely available in peer-reviewed literature, this guide synthesizes the existing knowledge and proposes a clear path for future research.

Chemical and Physical Properties

This compound is a C2-symmetrical molecule with two piperidine rings linked by a 2-propanone bridge.[1] Its chemical structure is fundamental to its potential biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₄N₂O | [1] |

| Molecular Weight | 224.34 g/mol | [1] |

| IUPAC Name | 1,3-bis[(2R)-piperidin-2-yl]propan-2-one | [1] |

| CAS Number | 19519-55-2 | [1] |

Potential Pharmacological Targets

Based on the ethnobotanical use of Withania somnifera and the chemical class of this compound, two primary areas of pharmacological activity are proposed: neuromodulation via GABAergic pathways and anti-inflammatory effects through cytokine inhibition.

Neuromodulatory Effects: GABAergic System Modulation

The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system (CNS), is a key target for anxiolytic and sedative drugs. It is hypothesized that this compound may act as a modulator of GABA-A receptors.

Hypothetical Signaling Pathway: GABA-A Receptor Modulation

Caption: Hypothetical allosteric modulation of the GABA-A receptor by this compound.

Anti-inflammatory Effects: Cytokine Inhibition

Chronic inflammation is implicated in a wide range of pathologies. The inhibition of pro-inflammatory cytokines, such as TNF-α and various interleukins, is a well-established therapeutic strategy. It is postulated that this compound may possess anti-inflammatory properties by modulating cytokine signaling pathways.

Hypothetical Signaling Pathway: Inhibition of Pro-inflammatory Cytokine Production

Caption: Postulated mechanism of this compound in inhibiting NF-κB signaling.

Quantitative Pharmacological Data

To date, specific quantitative data on the binding affinities, functional potency, and in vivo efficacy of this compound are not available in the public domain. The following tables are presented as a template for the types of data that need to be generated through the experimental protocols outlined in this guide.

Table 1: In Vitro Receptor Binding Affinity (Hypothetical Data)

| Target | Radioligand | Kᵢ (nM) | Assay Type |

| GABA-A Receptor | [³H]Muscimol | To be determined | Radioligand Binding |

| GABA-A (BZD site) | [³H]Flunitrazepam | To be determined | Radioligand Binding |

Table 2: In Vitro Functional Activity (Hypothetical Data)

| Assay | Cell Line/System | Endpoint | EC₅₀ / IC₅₀ (µM) |

| GABA-A Receptor Modulation | Xenopus oocytes expressing human GABA-A subunits | GABA-evoked Cl⁻ current | To be determined |

| Cytokine Release (TNF-α) | LPS-stimulated RAW 264.7 macrophages | TNF-α concentration | To be determined |

| Cytokine Release (IL-6) | LPS-stimulated human PBMCs | IL-6 concentration | To be determined |

Table 3: In Vivo Pharmacokinetic Parameters (Hypothetical Data for a Rodent Model)

| Parameter | Route | Value |

| Half-life (t₁/₂) | IV | To be determined |

| PO | To be determined | |

| Bioavailability (F%) | PO | To be determined |

| Cₘₐₓ | PO | To be determined |

| Tₘₐₓ | PO | To be determined |

| Brain/Plasma Ratio | IV | To be determined |

Experimental Protocols

The following protocols are detailed methodologies for the key experiments required to elucidate the pharmacology of this compound.

Protocol 1: GABA-A Receptor Binding Assay

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

-

Objective: To determine the binding affinity (Kᵢ) of this compound for the GABA-A receptor.

-

Materials:

-

Cell membranes from a stable cell line expressing human GABA-A receptor subunits (e.g., HEK293 cells).

-

Radioligand (e.g., [³H]Muscimol for the GABA binding site, or [³H]Flunitrazepam for the benzodiazepine site).

-

Unlabeled competitor for non-specific binding determination (e.g., high concentration of GABA).

-

This compound stock solution.

-

Assay buffer (e.g., Tris-HCl buffer).

-

96-well filter plates.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Thaw cell membranes on ice and resuspend in assay buffer to a determined protein concentration.

-

In a 96-well plate, add assay buffer for total binding wells, unlabeled competitor for non-specific binding wells, and serial dilutions of this compound for competition wells.

-

Add the radioligand to all wells at a concentration near its K₋d value.

-

Initiate the binding reaction by adding the membrane suspension to each well.

-

Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Allow filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the log concentration of this compound.

-

Fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

-

Protocol 2: In Vitro Cytokine Inhibition Assay

-

Objective: To determine the IC₅₀ of this compound for the inhibition of pro-inflammatory cytokine release.

-

Materials:

-

Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Lipopolysaccharide (LPS).

-

This compound stock solution.

-

ELISA kits for TNF-α and IL-6.

-

96-well cell culture plates.

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production. A negative control group without LPS stimulation should be included.

-

Incubate for a specified period (e.g., 24 hours) at 37°C in a CO₂ incubator.

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.

-

Perform a cell viability assay (e.g., MTT) on the remaining cells to ensure that the observed cytokine inhibition is not due to cytotoxicity.

-

-

Data Analysis:

-

Calculate the percentage inhibition of cytokine release for each concentration of this compound compared to the LPS-stimulated vehicle control.

-

Plot the percentage inhibition as a function of the log concentration of this compound.

-

Determine the IC₅₀ value from the resulting dose-response curve.

-

Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema

-

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.

-

Materials:

-

Male Wistar rats or Swiss albino mice.

-

Carrageenan solution (1% w/v in saline).

-

This compound formulation for oral or intraperitoneal administration.

-

Positive control drug (e.g., Indomethacin).

-

Plethysmometer.

-

-

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer this compound at various doses, vehicle, or the positive control drug to different groups of animals.

-

After a set time (e.g., 1 hour), induce inflammation by injecting 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume of each animal using a plethysmometer immediately before carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

-

Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

-

Determine the dose-response relationship and, if possible, an ED₅₀ value.

-

Conclusion

This compound is a promising natural product for pharmacological investigation, with potential applications in neuroscience and inflammatory diseases. This technical guide provides a foundational framework for researchers and drug development professionals to systematically characterize its pharmacological profile. The proposed experimental protocols are designed to generate the crucial quantitative data needed to validate its hypothesized mechanisms of action and to assess its therapeutic potential. Future research guided by these methodologies will be instrumental in unlocking the full pharmacological story of this compound.

References

Methodological & Application

Total Synthesis of (-)-Anaferine from 2-Piperidine Ethanol: A Detailed Guide for Researchers

Application Notes and Protocols for the Stereoselective Synthesis of a Bioactive Bis-piperidine Alkaloid

This document provides a comprehensive guide for the total synthesis of (-)-anaferine, a bis-piperidine alkaloid with potential applications in drug development. The synthetic route commences with the commercially available starting material, 2-piperidine ethanol, and proceeds through a 16-step sequence. The overall strategy relies on a key asymmetric allylation to establish the desired stereochemistry, followed by a series of functional group manipulations and a final coupling to construct the dimeric structure of this compound. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Experimental Workflow

The total synthesis of this compound can be conceptually divided into three main stages: 1) Preparation of the key chiral homoallylic alcohol intermediate from 2-piperidine ethanol, 2) Elaboration of the homoallylic alcohol into a protected amino alcohol, and 3) Dimerization and final deprotection to yield this compound.

Caption: Synthetic route to this compound.

Quantitative Data Summary

The following table summarizes the yields for each step of the synthesis, starting from the key homoallylic alcohol. The overall yield for the 13 steps from the homoallylic alcohol to this compound is reported to be 9%.[1][2]

| Step | Reaction | Product | Yield (%) |

| 4 | Silylation | Silyl Ether (8) | 95 |

| 5 | Oxidative Cleavage | Aldehyde (7) | 80 |

| 6 | Asymmetric Allylation | Homoallylic Alcohol (8) | 85 |

| 7 | Mitsunobu Reaction | Azide (9) | 75 |

| 8 | Staudinger Reduction | Amine (10) | 90 |

| 9 | Carbamate Formation | Carbamate (11) | 88 |

| 10 | Ring-Closing Metathesis | Lactam (12) | 82 |

| 11 | Hydrogenation | Saturated Lactam (13) | 98 |

| 12 | N-Boc Protection | N-Boc Saturated Lactam (14) | 96 |

| 13 | Lactam Reduction | Piperidine (15) | 85 |

| 14 | Desilylation | Alcohol (16) | 92 |

| 15 | Oxidation | Ketone (17) | 90 |

| 16 | Deprotection | This compound | 85 |

Experimental Protocols

Stage 1: Synthesis of the Key Homoallylic Alcohol (2a)

Step 1: N-Boc Protection of 2-Piperidine Ethanol

-

Materials: 2-Piperidine ethanol, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM).

-

Procedure: To a solution of 2-piperidine ethanol (1.0 eq) in DCM at 0 °C, add TEA (1.2 eq) followed by the dropwise addition of a solution of (Boc)₂O (1.1 eq) in DCM. Allow the reaction mixture to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford N-Boc-2-piperidine ethanol.

Step 2: Oxidation of N-Boc-2-piperidine ethanol to N-Boc-2-piperidinaldehyde

-

Materials: N-Boc-2-piperidine ethanol, Dess-Martin periodinane (DMP), Dichloromethane (DCM).

-

Procedure: To a solution of N-Boc-2-piperidine ethanol (1.0 eq) in DCM at 0 °C, add DMP (1.5 eq) in one portion. Allow the reaction mixture to warm to room temperature and stir for 2 hours. The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃. The mixture is stirred vigorously until the layers become clear. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield crude N-Boc-2-piperidinaldehyde, which is used in the next step without further purification.

Step 3: Brown's Asymmetric Allylation to Homoallylic Alcohol (2a)

-

Materials: N-Boc-2-piperidinaldehyde, (–)-B-Allyldiisopinocampheylborane, Diethyl ether (Et₂O), NaOH solution, H₂O₂ solution.

-

Procedure: A solution of N-Boc-2-piperidinaldehyde (1.0 eq) in dry Et₂O is cooled to -78 °C. A solution of (–)-B-Allyldiisopinocampheylborane (1.2 eq) in Et₂O is added dropwise. The reaction mixture is stirred at -78 °C for 4 hours. The reaction is quenched by the addition of 3M NaOH solution followed by the slow addition of 30% H₂O₂ solution at 0 °C. The mixture is stirred for 1 hour at room temperature. The layers are separated, and the aqueous layer is extracted with Et₂O. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the key homoallylic alcohol (2a).

Stage 2: Elaboration of the Piperidine Core

Step 4: Silylation of Homoallylic Alcohol (2a) to Silyl Ether (8)

-

Materials: Homoallylic alcohol (2a), tert-Butyldimethylsilyl chloride (TBSCl), Imidazole, Dichloromethane (DCM).

-

Procedure: To a solution of alcohol 2a (1.0 eq) and imidazole (2.0 eq) in DCM at 0 °C, TBSCl (1.5 eq) is added. The mixture is stirred at room temperature for 2 hours. The reaction is quenched with water, and the aqueous layer is extracted with DCM. The combined organic layers are dried over Na₂SO₄ and concentrated. The residue is purified by column chromatography to give silyl ether 8.

Step 5: Oxidative Cleavage of Silyl Ether (8) to Aldehyde (7)

-

Materials: Silyl ether (8), Ozone (O₃), Dichloromethane (DCM), Triphenylphosphine (PPh₃).

-

Procedure: A solution of silyl ether 8 in DCM is cooled to -78 °C, and ozone is bubbled through the solution until a blue color persists. The solution is then purged with nitrogen, and PPh₃ (1.5 eq) is added. The mixture is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford aldehyde 7.

Step 6: Asymmetric Allylation of Aldehyde (7) to Homoallylic Alcohol (8)

-

Materials: Aldehyde (7), (–)-B-Allyldiisopinocampheylborane, Diethyl ether (Et₂O).

-

Procedure: This step follows the same procedure as Step 3, using aldehyde 7 as the starting material.

Step 7: Mitsunobu Reaction of Homoallylic Alcohol (8) to Azide (9)

-

Materials: Homoallylic alcohol (8), Diphenylphosphoryl azide (DPPA), Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine (PPh₃), Tetrahydrofuran (THF).

-

Procedure: To a solution of alcohol 8 (1.0 eq) and PPh₃ (1.5 eq) in dry THF at 0 °C, DIAD (1.5 eq) is added dropwise. After 15 minutes, DPPA (1.5 eq) is added, and the mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is purified by column chromatography to yield azide 9.[1]

Step 8: Staudinger Reduction of Azide (9) to Amine (10)

-

Materials: Azide (9), Triphenylphosphine (PPh₃), Tetrahydrofuran (THF), Water.

-

Procedure: To a solution of azide 9 (1.0 eq) in a 10:1 mixture of THF and water, PPh₃ (1.5 eq) is added. The reaction is heated at 40 °C for 8 hours. Water is added, and the layers are separated. The aqueous layer is extracted with Et₂O. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography to give amine 10.[1]

Step 9: Carbamate Formation from Amine (10) to Carbamate (11)

-

Materials: Amine (10), Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM).

-

Procedure: This step follows a similar procedure to Step 1, using amine 10 as the starting material.

Step 10: Ring-Closing Metathesis of Carbamate (11) to Lactam (12)

-

Materials: Carbamate (11), Grubbs' second-generation catalyst, Dichloromethane (DCM).

-

Procedure: A solution of carbamate 11 in dry, degassed DCM is added to a solution of Grubbs' second-generation catalyst (5 mol%) in DCM. The mixture is stirred at reflux for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford lactam 12.

Stage 3: Dimerization and Final Product Formation

Step 11: Hydrogenation of Lactam (12) to Saturated Lactam (13)

-

Materials: Lactam (12), Palladium on carbon (Pd/C), Methanol (MeOH), Hydrogen gas (H₂).

-

Procedure: A solution of lactam 12 in MeOH is treated with 10% Pd/C. The mixture is stirred under a hydrogen atmosphere (1 atm) for 12 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give saturated lactam 13.

Step 12: N-Boc Protection of Saturated Lactam (13) to N-Boc Saturated Lactam (14)

-

Materials: Saturated lactam (13), Di-tert-butyl dicarbonate ((Boc)₂O), 4-Dimethylaminopyridine (DMAP), Acetonitrile (MeCN).

-

Procedure: To a solution of lactam 13 in MeCN, (Boc)₂O (1.5 eq) and a catalytic amount of DMAP are added. The mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is purified by column chromatography to yield N-Boc saturated lactam 14.[1]

Step 13: Lactam Reduction of N-Boc Saturated Lactam (14) to Piperidine (15)

-

Materials: N-Boc saturated lactam (14), Borane dimethyl sulfide complex (BH₃·SMe₂), Tetrahydrofuran (THF).

-

Procedure: To a solution of lactam 14 in dry THF at 0 °C, BH₃·SMe₂ (3.0 eq) is added dropwise. The mixture is stirred at room temperature for 12 hours. The reaction is quenched by the slow addition of MeOH. The solvent is evaporated, and the residue is purified by column chromatography to afford piperidine 15.[1]

Step 14: Desilylation of Piperidine (15) to Alcohol (16)

-

Materials: Piperidine (15), Tetra-n-butylammonium fluoride (TBAF), Tetrahydrofuran (THF).

-

Procedure: To a solution of piperidine 15 in THF, a 1M solution of TBAF in THF (1.2 eq) is added. The mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is purified by column chromatography to give alcohol 16.[1]

Step 15: Oxidation of Alcohol (16) to Ketone (17)

-

Materials: Alcohol (16), Dess-Martin periodinane (DMP), Dichloromethane (DCM).

-

Procedure: This step follows the same procedure as Step 2, using alcohol 16 as the starting material.

Step 16: Deprotection of Ketone (17) to this compound

-

Materials: Ketone (17), Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure: To a solution of ketone 17 in DCM at 0 °C, TFA (10 eq) is added. The mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford this compound.

References

Application Notes and Protocols for the Stereoselective Synthesis of (R,R)-Anaferine

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R,R)-Anaferine, also known as (–)-anaferine, is a bis-piperidine alkaloid naturally found in the roots of Withania somnifera.[1][2][3] This plant is widely utilized in Ayurvedic medicine for its various therapeutic properties, including anti-inflammatory, anti-stress, and neuroprotective activities.[1][2][3] The specific stereochemistry of (R,R)-anaferine is crucial for its biological activity, making its stereoselective synthesis a significant area of interest for medicinal chemistry and drug development. These application notes provide a detailed overview and protocol for the stereoselective synthesis of (R,R)-anaferine, based on a diversity-oriented synthetic (DOS) approach.[1][2][4]

Synthetic Strategy Overview